Ergostine

Catalog No.
S646798
CAS No.
2854-38-8
M.F
C34H37N5O5
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergostine

CAS Number

2854-38-8

Product Name

Ergostine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C34H37N5O5

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1

InChI Key

BOLCFGMGGWCOOE-CTTKVJGISA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Synonyms

(5’α)-2’-Ethyl-12’-hydroxy-5’-(phenylmethyl)ergotaman-3’,6’,18-trione;

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C

Structural Similarity to Serotonin: Unveiling Therapeutic Potential

Ergostine shares structural similarities with serotonin, a crucial neurotransmitter in the central nervous system []. This similarity has sparked investigations into Ergostine's potential role in modulating serotonin signaling pathways. Research suggests Ergostine might interact with serotonin receptors, potentially impacting functions like mood regulation, learning, and memory. However, further studies are needed to fully understand these interactions and their therapeutic implications.

Erdosteine is a thiol derivative classified as a mucolytic agent, primarily utilized in the treatment of respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and chronic bronchitis. This compound is notable for its ability to break down mucus, enhancing mucociliary transport and facilitating expectoration. Erdosteine contains sulfhydryl groups that are released following hepatic first-pass metabolism, resulting in the formation of three active metabolites that exhibit both mucolytic and free radical scavenging activities .

  • Research on the specific mechanism of action of ergostine is scarce.
  • Ergot alkaloids, as a class, are known to interact with various receptors in the body, but ergostine's specific interactions require further investigation [].
  • Information on the safety profile of ergostine, including its toxicity and other hazards, is limited in scientific publications.
  • Due to its structural similarity to other ergot alkaloids with known vasoconstrictive properties, ergostine might have similar effects, but this requires specific research [].
That contribute to its pharmacological effects. The primary reaction involves its conversion into active metabolites through hepatic metabolism. The sulfhydryl groups released during this process play a crucial role in breaking disulfide bonds in mucus proteins, thereby reducing mucus viscosity and promoting clearance from the airways. Additionally, erdosteine's interaction with reactive oxygen species allows it to mitigate oxidative stress in the lungs .

Erdosteine exhibits significant biological activities, particularly as a mucolytic agent. Its mechanism of action involves:

  • Mucolytic Activity: Erdosteine reduces sputum viscosity and enhances mucociliary clearance, which is essential for patients with obstructive lung diseases.
  • Antioxidant Properties: The compound scavenges free radicals generated by oxidative stress, particularly those associated with cigarette smoke exposure, thus protecting lung tissue from damage .
  • Synergistic Effects: Co-administration with antibiotics like amoxicillin has been shown to increase antibiotic concentrations in sputum, leading to improved clinical outcomes in respiratory infections .

The synthesis of erdosteine can be achieved through several methods, with one notable process involving:

  • Preparation of Intermediate: Dissolve 3-sulfo-glutaric acid in acetic anhydride and heat to generate 3-sulfo-glutaric anhydride.
  • Reaction with Homocysteine: Dissolve homocysteine thiolactone hydrochloride in water, adjust the pH, and then add the prepared anhydride to this solution. The reaction is maintained under controlled pH and temperature conditions to yield crude erdosteine.
  • Purification: The crude product is purified through conventional refining methods to obtain the final erdosteine product .

Erdosteine is primarily used in clinical settings for:

  • Management of Respiratory Disorders: It is effective in treating chronic bronchitis and other respiratory diseases characterized by excessive mucus production.
  • Adjunct Therapy: Erdosteine is often used alongside antibiotics to enhance their efficacy in treating respiratory infections by improving drug delivery to the site of infection .

Research has demonstrated that erdosteine interacts positively with various pharmacological agents:

  • Antibiotics: Studies indicate that erdosteine can enhance the effectiveness of antibiotics like amoxicillin by increasing their concentration in sputum, leading to faster symptom relief in patients with acute exacerbations of chronic bronchitis .
  • Receptor Interactions: Erdosteine exhibits interactions with various receptors involved in mucus secretion and inflammation, although specific receptor targets require further investigation .

Erdosteine shares structural and functional similarities with several other compounds known for their mucolytic or therapeutic properties. Here are some notable examples:

Compound NameClassUnique Features
N-acetylcysteineThiol derivativeWidely used as a mucolytic agent; effective antioxidant.
AmbroxolBenzylamineIncreases surfactant production; enhances mucociliary clearance.
CarbocisteineThiol derivativeSimilar mechanism; reduces mucus viscosity but differs structurally from erdosteine.
BromhexineBenzylamineMucolytic agent; promotes expectoration through different pathways.

Erdosteine's unique combination of mucolytic activity and antioxidant properties distinguishes it from these compounds, making it particularly effective for patients suffering from chronic respiratory conditions .

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

595.27946930 g/mol

Monoisotopic Mass

595.27946930 g/mol

Heavy Atom Count

44

UNII

8RM45QOC5P

Wikipedia

Ergostine

Dates

Last modified: 04-14-2024

Explore Compound Types